molecular formula C5H10O2 B031535 Methyl isobutyrate CAS No. 547-63-7

Methyl isobutyrate

Cat. No.: B031535
CAS No.: 547-63-7
M. Wt: 102.13 g/mol
InChI Key: BHIWKHZACMWKOJ-UHFFFAOYSA-N
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Description

Methyl isobutyrate (C₅H₁₀O₂, molecular weight 102.13) is a branched-chain ester derived from isobutyric acid and methanol. It is a colorless liquid with a fruity aroma reminiscent of green apple, pear, and peach, making it a valuable flavoring agent in the food industry . Its regulatory approval under 21 CFR 172.515 allows its use as a direct food additive . Beyond flavoring, it serves as a solvent in polymer research, particularly in diffusion studies involving poly(methyl methacrylate) . Naturally, it occurs in fruits such as pineapple, blueberry, and grape, though often in trace amounts .

Key physicochemical properties include:

  • Boiling Point: 99–100°C
  • Density: 0.895 g/cm³
  • Refractive Index: 1.384
  • Flash Point: 90°C (closed cup)

Preparation Methods

Methyl isobutyrate can be synthesized through the direct esterification of methanol with isobutyric acid . This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve the desired ester product.

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture, ensuring high purity and yield.

Chemical Reactions Analysis

Hydrolysis

Methyl isobutyrate undergoes hydrolysis in aqueous media to yield methanol and isobutyric acid:CH3O2CCH CH3 2+H2OCH3OH+ CH3 2CHCOOH\text{CH}_3\text{O}_2\text{CCH CH}_3\text{ }_2+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{OH}+\text{ CH}_3\text{ }_2\text{CHCOOH}Thermodynamic Data:

ΔᵣH° (kJ/mol)ConditionsReference
-61.6 ± 1.0Liquid phase, 25°C
-32.63 ± 0.071Aqueous dioxane

This reaction is acid- or base-catalyzed and is critical in ester cleavage processes .

Oxidation

Controlled oxidation converts this compound to isobutyric acid:CH3O2CCH CH3 2 O  CH3 2CHCOOH\text{CH}_3\text{O}_2\text{CCH CH}_3\text{ }_2\xrightarrow{\text{ O }}\text{ CH}_3\text{ }_2\text{CHCOOH}Common oxidants include KMnO₄ or CrO₃ under acidic conditions.

Reduction

Catalytic hydrogenation reduces the ester to isobutanol:CH3O2CCH CH3 2+2H2 CH3 2CHCH2OH+CH3OH\text{CH}_3\text{O}_2\text{CCH CH}_3\text{ }_2+2\text{H}_2\rightarrow \text{ CH}_3\text{ }_2\text{CHCH}_2\text{OH}+\text{CH}_3\text{OH}Enthalpy Data: ΔrH°=108±5.0textkJmolliquidphaseΔᵣH°=-108\pm 5.0\\text{kJ mol liquid phase }

Nucleophilic Substitution

Reaction with hydrazine hydrate produces isobutyrate hydrazide, a precursor in agrochemical synthesis:CH3O2CCH CH3 2+NH2NH2 CH3 2CHCONHNH2+CH3OH\text{CH}_3\text{O}_2\text{CCH CH}_3\text{ }_2+\text{NH}_2\text{NH}_2\rightarrow \text{ CH}_3\text{ }_2\text{CHCONHNH}_2+\text{CH}_3\text{OH}Conditions:

  • 80–85°C, reflux for 18–24 hours
  • Yield: 92–93%

Gas-Phase Decomposition

Under electron impact or plasma conditions, this compound decomposes via radical pathways:CH3O2CCH CH3 2+CH2=CHCOOCH3+CH3\text{CH}_3\text{O}_2\text{CCH CH}_3\text{ }_2^+\rightarrow \text{CH}_2=\text{CHCOOCH}_3+\text{CH}_3^\cdot Mechanistic studies indicate homolysis of C–O or C–C bonds, forming protonated methyl acrylate .

Plasma Polymerization

Radiofrequency-induced plasmas generate polymer films:
Conditions:

  • Power: 10–100 W
  • Pressure: 0.1–1.0 mbar
  • Major products: Cross-linked polyesters with retained ester groups

OH Radical Reaction

In the troposphere, this compound reacts with hydroxyl radicals:CH3O2CCH CH3 2+OHProducts\text{CH}_3\text{O}_2\text{CCH CH}_3\text{ }_2+\text{OH}^\cdot \rightarrow \text{Products}Kinetic Data:

Rate Constant (298 K)Major Products
1.6×1012textcm3/molecule s1.6\times 10^{-12}\\text{cm}^3/\text{molecule s}Formaldehyde, acetone, CO₂

Oxidative Dehydrogenation

Industrial catalysis converts this compound to methyl methacrylate (MMA):CH3O2CCH CH3 2O2,textCuZnAlCH2=C CH3 COOCH3+H2O\text{CH}_3\text{O}_2\text{CCH CH}_3\text{ }_2\xrightarrow{\text{O}_2,\\text{Cu Zn Al}}\text{CH}_2=\text{C CH}_3\text{ COOCH}_3+\text{H}_2\text{O}Reaction Conditions:

  • Temperature: 300–340°C
  • Selectivity: 85% MMA at 95% conversion

Esterification and Transesterification

This compound participates in reversible esterification: CH3 2CHCOOH+CH3OHCH3O2CCH CH3 2+H2O\text{ CH}_3\text{ }_2\text{CHCOOH}+\text{CH}_3\text{OH}\rightleftharpoons \text{CH}_3\text{O}_2\text{CCH CH}_3\text{ }_2+\text{H}_2\text{O}Equilibrium Data:

  • Acid-catalyzed (H₂SO₄), reflux
  • Yield: >95% under optimized conditions

Scientific Research Applications

Food Industry

Flavoring Agent:
Methyl isobutyrate is widely used as a flavoring agent due to its pleasant apple and floral aroma. It is found in various fruits and is utilized in the formulation of food products to enhance flavor profiles. The compound's presence in foods can serve as a potential biomarker for dietary intake, particularly for fruits like apples and pineapples .

Chemical Synthesis

Solvent and Reagent:
MIB serves as an effective solvent in organic synthesis due to its aprotic nature. It has been employed in various chemical reactions, including the synthesis of esters and other organic compounds. MIB's low toxicity and favorable boiling point make it suitable for use in laboratory settings .

Diluent in Scientific Studies:
In research contexts, this compound has been used as a diluent in forced Rayleigh scattering studies to measure diffusion coefficients in ternary systems. This application highlights its role in advanced scientific experiments where precise measurements are necessary .

Material Science

Plasma Polymerization:
this compound can be plasma-polymerized to create thin films with specific properties. Studies have shown that varying parameters such as precursor flow rate and radiofrequency power affects the incorporation of oxygen functionalities into the resulting plasma polymer films. This technique opens avenues for developing materials with tailored characteristics for various applications, including coatings and adhesives .

Biochemical Applications

Metabolite Role:
As a metabolite, this compound plays a role in biological processes. It can be produced during the metabolism of certain fatty acids, indicating its significance in biochemical pathways . Understanding its metabolic role can aid in nutritional studies and health assessments.

Data Tables

Application AreaSpecific UseReference
Food IndustryFlavoring agent
Chemical SynthesisSolvent for organic reactions
Scientific ResearchDiluent in diffusion studies
Material SciencePlasma polymerization

Case Studies

  • Plasma Polymerization Study: A study conducted on the plasma-polymerized films of this compound revealed that adjusting the radiofrequency power significantly affects the film's properties, making it suitable for applications requiring specific surface characteristics .
  • Flavor Profile Analysis: Research on the flavor compounds of various fruits identified this compound as a key contributor to the aroma profile of apples, emphasizing its importance in food science and flavor chemistry .

Mechanism of Action

The mechanism of action of methyl isobutyrate primarily involves its role as a solvent and flavoring agent. As a solvent, it facilitates the dissolution of various compounds, enabling chemical reactions and processes to occur more efficiently. In flavoring applications, its ester functional group interacts with olfactory receptors, producing a fruity aroma that is perceived by the human sense of smell.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl isobutyrate belongs to the methyl ester class, characterized by a methyl group esterified to a carboxylic acid. Its branched structure (2-methylpropanoate) distinguishes it from linear esters like methyl butyrate (C₄H₈O₂), which has a straight-chain butyric acid backbone .

Compound Formula Molecular Weight Functional Group Structure
This compound C₅H₁₀O₂ 102.13 Methyl ester (branched) (CH₃)₂CHCOOCH₃
Ethyl isobutyrate C₆H₁₂O₂ 116.16 Ethyl ester (branched) (CH₃)₂CHCOOCH₂CH₃
Isobutyl isobutyrate C₈H₁₆O₂ 144.21 Isobutyl ester (CH₃)₂CHCOOCH₂CH(CH₃)₂
Methyl butyrate C₅H₁₀O₂ 102.13 Methyl ester (linear) CH₃(CH₂)₂COOCH₃

Physicochemical Properties

Property This compound Ethyl Isobutyrate Isobutyl Isobutyrate Methyl Butyrate
Boiling Point (°C) 99–100 110–112 148–150 102–103
Density (g/cm³) 0.895 0.875 0.862 0.898
Odor Profile Fruity (apple, peach) Sweet, rum-like Ethereal, alcoholic Pineapple-like
Solubility in Water Slightly soluble Insoluble Insoluble Slightly soluble

Key Observations :

  • Branching vs. Linearity : this compound’s branched structure reduces intermolecular forces compared to linear methyl butyrate, resulting in a marginally lower boiling point despite identical molecular weights .
  • Alkyl Chain Length : Ethyl and isobutyl derivatives exhibit higher boiling points due to increased van der Waals interactions from longer alkyl chains .

Odor and Flavor Contributions

  • This compound: Imparts fruity notes in carob powder and pineapple, with odor thresholds critical in food formulations .
  • Ethyl Isobutyrate : Dominates in "Cerrado" cashew pulp, contributing to 88.19% of aroma intensity when extracted via SPME .
  • Isobutyl Isobutyrate : Less fruity than methyl/ethyl analogs, with ethereal and alcoholic undertones .

Research Findings and Key Studies

  • Catalytic Efficiency : Au/Zn-Mg-Al catalysts achieve 80% selectivity for this compound at optimal conditions, outperforming Zn-Al catalysts, which favor by-products like isobutyric acid .
  • Odor Activity : In carob powder, this compound peaks at roasting stage RS3, contributing to a "baby cereal fruit cream" aroma .
  • Extraction Methods : Ethyl isobutyrate recovery is 88.19% via SPME vs. 62.36% via SPE, highlighting method-dependent efficiency .

Biological Activity

Methyl isobutyrate (MIB) is an organic compound with the formula C5H10O2, classified as an ester. It is primarily used as a flavoring agent and solvent in various industrial applications. This article explores the biological activity of this compound, including its metabolic pathways, antimicrobial properties, and potential health effects based on diverse research findings.

This compound is formed through the esterification of isobutyric acid and methanol. It can be synthesized via several methods, including the reaction of propylene with carbon monoxide in the presence of hydrogen fluoride and water or methanol, yielding high purity levels (up to 99%) under controlled conditions .

Metabolic Pathways

Upon ingestion, this compound undergoes hydrolysis to yield isobutyric acid and methanol. The metabolic fate of these products involves:

  • Absorption : Rapid absorption from the gastrointestinal tract.
  • Oxidation : Conversion to carbon dioxide via the fatty acid pathway followed by the tricarboxylic acid cycle.
  • Conjugation : Potential conjugation of branched alcohols for excretion through urine .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties, particularly against certain pathogens. For instance, research conducted on various Lysobacter strains demonstrated that this compound emissions were significantly higher in specific growth media, correlating with enhanced antimicrobial activity against Phytophthora infestans .

Study Findings

Organism Growth Media This compound Emission Antimicrobial Effect
Lysobacter antibioticusPDAHighEffective
Lysobacter capsiciPDAModerateModerate
Lysobacter enzymogenesNALowMinimal

This table summarizes the correlation between this compound emission and its antimicrobial efficacy across different strains.

Toxicological Data

Toxicological assessments indicate that this compound does not pose significant genotoxic risks at typical exposure levels. Evaluations suggest that the current estimated daily intake from flavoring substances remains below safety thresholds, indicating a low risk for adverse health effects when consumed in moderation .

Case Studies

  • Flavoring Agent Safety Evaluation : A comprehensive safety evaluation indicated that consumption levels of this compound (ranging from <0.01 to 11 µg per person per day) are significantly below the established safety concern threshold of 1800 µg/day .
  • Industrial Exposure Assessment : In occupational settings, exposure to this compound has been monitored, revealing no significant adverse effects when proper handling protocols are followed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for methyl isobutyrate, and how can purity be validated?

this compound is typically synthesized via esterification of isobutyric acid with methanol under acidic catalysis. To validate purity, researchers should employ gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to confirm >99% purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with expected peaks at δ 1.1–1.2 ppm (CH(CH₃)₂) and δ 3.6–3.7 ppm (OCH₃) . For reproducibility, document reaction conditions (e.g., molar ratios, temperature, catalyst concentration) and include raw spectral data in supplementary materials .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace analysis in biological samples, offering high sensitivity (detection limits ~0.1 ng/mL) . For volatile mixtures, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS provides robust quantification . Calibration curves must be validated using matrix-matched standards to account for interference .

Q. How should safety protocols be designed for handling this compound in laboratory settings?

this compound is highly flammable (flash point: 90°C) and requires storage in explosion-proof refrigerators . Personal protective equipment (PPE) must include nitrile gloves, vapor-resistant goggles, and flame-retardant lab coats. Spill management protocols should prioritize vapor suppression (e.g., alcohol-resistant foam) and grounding equipment to prevent static ignition .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound degradation products be resolved?

Discrepancies in degradation profiles (e.g., via thermal or photolytic pathways) often arise from differences in experimental conditions. Researchers should replicate studies using controlled variables (e.g., UV intensity, temperature gradients) and cross-validate findings with hyphenated techniques like GC-IR or LC-TOF-MS . Multivariate statistical analysis (e.g., PCA) can identify outlier data points and isolate degradation pathways .

Q. What strategies mitigate batch-to-batch variability in this compound used for in vitro studies?

Implement quality control (QC) protocols using Fourier-transform infrared spectroscopy (FTIR) to verify ester functional group consistency (C=O stretch ~1740 cm⁻¹). For biological assays, pre-screen batches via cytotoxicity assays (e.g., MTT) to rule out impurity-driven artifacts . Document lot numbers and supplier-specific purity certifications in metadata .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

Stability studies should use accelerated degradation models (e.g., 40°C/75% RH) with HPLC monitoring. In polar solvents (e.g., water), hydrolysis follows pseudo-first-order kinetics, with half-life <24 hours at pH 7.0. Buffering solutions to pH 4–5 (acetate buffer) extends stability by suppressing nucleophilic attack on the ester carbonyl .

Q. Methodological Challenges & Solutions

Q. How can researchers reconcile discrepancies between computational and experimental partition coefficients (log P) for this compound?

Experimental log P values (e.g., 1.2–1.5) may deviate from in silico predictions due to solvent system biases. Validate using shake-flask methods with octanol/water partitioning under standardized conditions (OECD TG 117). Computational models should incorporate solvent-accessible surface area (SASA) corrections .

Q. What experimental designs are optimal for studying this compound’s role in flavor chemistry?

Utilize dynamic headspace analysis coupled with olfactometry to identify odor-active compounds in food matrices. Dose-response studies (e.g., threshold concentrations in fruit extracts) require triangular testing with trained sensory panels to minimize subjective bias .

Q. Data Reporting Standards

  • Synthesis & Characterization : Report yields, spectral assignments (NMR/IR/MS), and purity metrics (GC area %) .
  • Safety Data : Include flammability ratings, PPE requirements, and spill response protocols per OSHA/GHS guidelines .
  • Statistical Analysis : Use R or Python scripts for reproducibility; publish raw datasets in repositories like Zenodo .

Properties

IUPAC Name

methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIWKHZACMWKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID5060275
Record name Propanoic acid, 2-methyl-, methyl ester
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid, colourless liquid
Record name Methyl isobutyrate
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Record name Methyl isobutyrate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

91.00 to 93.00 °C. @ 760.00 mm Hg
Record name Methyl isobutyrate
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name Methyl isobutyrate
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Density

0.884-0.888
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CAS No.

547-63-7
Record name Methyl isobutyrate
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Melting Point

-84.7 °C
Record name Methyl isobutyrate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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